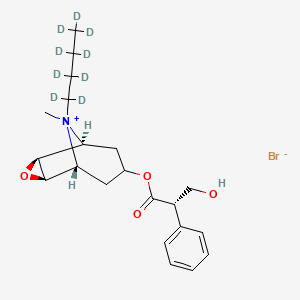
N-Butylscopolammonium Bromide-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butylscopolammonium Bromide-d9 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Butylscopolammonium Bromide, which is known for its antispasmodic and anticholinergic properties. The compound is often used as a reference standard in pharmaceutical testing and research due to its high purity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylscopolammonium Bromide-d9 involves the incorporation of deuterium atoms into the molecular structure of N-Butylscopolammonium Bromide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high levels of deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-Butylscopolammonium Bromide-d9 undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where deuterium replaces hydrogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, affecting its chemical properties.
Common Reagents and Conditions
Deuterated Reagents: Used to introduce deuterium atoms into the molecule.
Catalysts: Often employed to facilitate the reactions and improve yield.
Controlled Temperature and Pressure: Essential to maintain the integrity of the deuterium-labeled compound.
Major Products Formed
The primary product formed is this compound, with high deuterium incorporation. By-products are minimized through optimized reaction conditions and purification processes .
Aplicaciones Científicas De Investigación
N-Butylscopolammonium Bromide-d9 is widely used in various fields of scientific research:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
N-Butylscopolammonium Bromide-d9 exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscles. The inhibition of muscle contraction reduces spasms and associated pain during abdominal cramping .
Comparación Con Compuestos Similares
Similar Compounds
Hyoscine Butylbromide:
Methscopolamine: Another compound with similar pharmacological effects but different chemical structure.
Uniqueness
N-Butylscopolammonium Bromide-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C21H30BrNO4 |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
[(1S,2S,4R,5R)-9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2; |
Clave InChI |
HOZOZZFCZRXYEK-GZZKIYEGSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
SMILES canónico |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


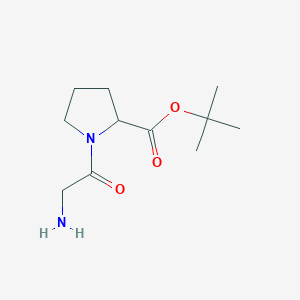
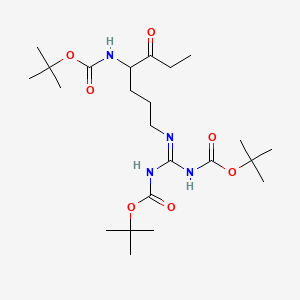
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
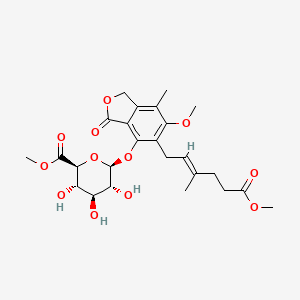
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

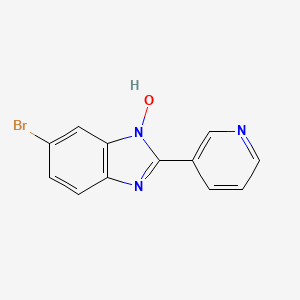
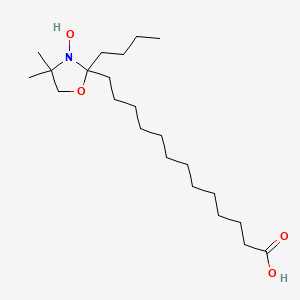
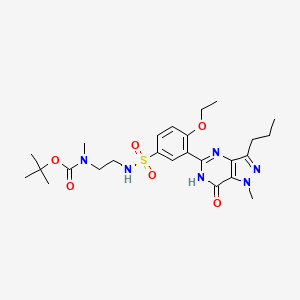

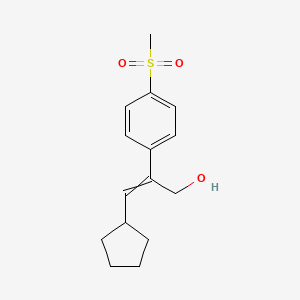
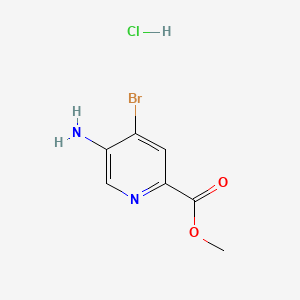
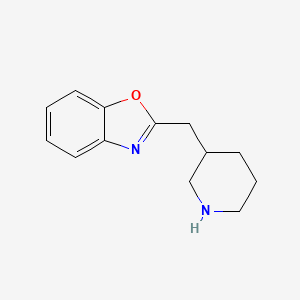
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
